Leucoside

Description

This compound has been reported in Spiranthes vernalis, Aesculus chinensis, and other organisms with data available.

isolated from flowers of Kitaibelia vitifolia Willd; structure in first source

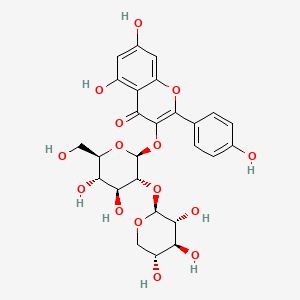

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leucoside: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Leucoside, a naturally occurring flavonol glycoside. It details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on the experimental methodologies and potential molecular mechanisms of action relevant to research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside, is a flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse biological activities.[2] this compound consists of the flavonol aglycone, kaempferol, linked at the 3-position to a disaccharide (sambubioside), which is composed of a xylose molecule attached to a glucose molecule.

The systematic IUPAC name for this compound is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. It is naturally found in various plants, including the herbs of Aesculus L., Camellia sinensis (tea), and Rhodiola rosea.[3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Data | Citations |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |

| Synonyms | Kaempferol 3-sambubioside, Kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside | [1] |

| CAS Number | 27661-51-4 | [3] |

| Molecular Formula | C₂₆H₂₈O₁₅ | [3] |

| Molecular Weight | 580.49 g/mol | [3] |

| Appearance | Light yellow to yellow solid powder | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [3] |

Synthesis and Spectroscopic Characterization

Enzymatic Synthesis from Natural Sources

A novel and efficient method for producing pure this compound involves the selective enzymatic hydrolysis of complex glycosides from Tea Seed Extract (TSE).[3] The primary precursor in TSE is Camelliaside B, a flavonol triglycoside. The synthesis specifically removes a terminal rhamnosyl moiety without affecting the desired xylosyl-glucosyl structure.[3][4]

This protocol is based on the methodology described by Chung & Lee (2013).[3]

-

Substrate Preparation: Isolate Camelliaside B from Tea Seed Extract (TSE) using standard chromatographic techniques. Alternatively, a crude TSE rich in Camelliaside B can be used.

-

Enzyme Selection: The commercial enzyme complex Pectinex® Ultra SP-L, derived from Aspergillus, is used. This complex exhibits the specific glycosidase activity required to selectively cleave the terminal rhamnose unit from Camelliaside B.[3][5]

-

Reaction Conditions:

-

Dissolve the substrate (isolated Camelliaside B or TSE) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).

-

Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration and substrate-to-enzyme ratio must be determined empirically for maximal yield.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.

-

Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC) to track the consumption of Camelliaside B and the formation of this compound.

-

-

Purification:

-

Once the reaction reaches completion (maximal this compound concentration), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Centrifuge the mixture to remove denatured protein and any solid precipitates.

-

Purify this compound from the supernatant using preparative HPLC or column chromatography (e.g., Sephadex LH-20).

-

-

Verification: Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

Spectroscopic Data

Structural elucidation and confirmation of this compound are typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6] While the literature confirms the use of these methods for identifying the compound after synthesis, detailed, experimentally derived chemical shift assignments are not consistently reported in publicly accessible databases.

| ¹H and ¹³C NMR Data | |

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | Data not available in the reviewed literature. |

| ¹³C NMR | Data not available in the reviewed literature. |

Biological Activity and Potential Signaling Pathways

This compound, as a member of the flavonoid family, is investigated for various pharmacological activities. Limited studies have reported on its antiviral properties, though the observed activity was weak.

Antiviral Activity

This compound was evaluated for its ability to inhibit the cytopathic effect of Parainfluenza Virus 3 (PIV3) and Influenza A (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells. In these assays, the compound demonstrated an IC₅₀ value greater than 100 µg/mL, indicating low potency under the tested conditions.

The following is a generalized protocol representative of methods used to screen for antiviral activity.

-

Cell Culture: Culture MDCK cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) in 96-well microtiter plates until a confluent monolayer is formed.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of two-fold dilutions in the cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the serially diluted this compound to the wells. Include wells with medium only (cell control) and wells with no compound (virus control).

-

Add a pre-titered amount of the virus (e.g., Influenza A H1N1) to all wells except the cell controls. The amount of virus should be sufficient to cause a 75-100% cytopathic effect in 48-72 hours.

-

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the required duration (e.g., 48-72 hours).

-

Assessment of Cytopathic Effect:

-

After incubation, visually inspect the cell monolayers under a microscope for virus-induced morphological changes (cell rounding, detachment), scoring the level of protection in treated wells compared to virus controls.

-

Quantify cell viability using a colorimetric assay, such as the MTT or Neutral Red uptake assay. Add the reagent to all wells, incubate, and then measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.

Potential Interaction with Cellular Signaling Pathways

The precise molecular targets of this compound have not been extensively characterized. However, as a flavonoid, it is plausible that it modulates key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8] Flavonoids are widely reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10][11]

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[12] Many flavonoids are thought to inhibit this process, thereby downregulating the inflammatory response.[11] While direct evidence for this compound is pending, this represents a primary hypothetical mechanism of action for its potential bioactivity.

References

- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5280functionalmed.com [5280functionalmed.com]

- 3. Novel synthesis of this compound by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Camelliaside A | CAS:135095-52-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. The anti-obesity effect of mulberry leaf (Mori Folium) extracts was increased by bioconversion with Pectinex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 11. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Leucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the enzymatic synthesis of this compound from tea seed extract, a novel method that has made this compound more accessible for research. Furthermore, this guide explores the inferred biological activity and associated signaling pathways of this compound, drawing upon the extensive research conducted on its aglycone, kaempferol, and related glycosides. Detailed experimental methodologies, quantitative data, and visual representations of key pathways are presented to support further investigation and drug development efforts.

Introduction

This compound is a flavonoid, specifically a glycoside of kaempferol.[1] Its systematic name is kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside.[2] Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their broad range of biological activities. This compound has been identified in organisms such as Spiranthes vernalis and Aesculus chinensis.[3] The primary source for its novel isolation method is tea seed extract (Camellia sinensis).[2]

Discovery and Isolation

The discovery of a viable method for obtaining pure this compound is a recent development. A 2012 study first reported the synthesis of pure this compound from a natural source through the enzymatic partial hydrolysis of tea seed extract (TSE).[2]

Source Material: Tea Seed Extract

Tea seed extract is a byproduct of tea processing and contains a variety of bioactive compounds, including the flavonol triglycosides camelliaside A and camelliaside B.[2][4] Camelliaside B serves as the direct precursor for the enzymatic synthesis of this compound.[2]

Enzymatic Synthesis

The synthesis of this compound from tea seed extract involves the selective hydrolysis of the rhamnosyl moiety of camelliaside B. This is achieved using specific commercial enzyme complexes.[2]

Experimental Protocol: Enzymatic Synthesis of this compound from Tea Seed Extract

This protocol is based on the methodology described by Chung et al. (2012).[2]

1. Substrate Preparation:

- Isolate camelliaside B from tea seed extract using appropriate chromatographic techniques (e.g., preparative high-performance liquid chromatography).

2. Enzymatic Reaction:

- Prepare a solution of isolated camelliaside B in a suitable buffer.

- Introduce the Pectinex® Ultra SP-L enzyme complex to the solution. Note: The original study screened several enzymes, with Ultra SP-L demonstrating the specific hydrolytic activity required to produce this compound from camelliaside B.[2]

- Incubate the reaction mixture under optimal conditions of temperature and pH. Note: Specific parameters such as enzyme concentration, substrate concentration, temperature, and incubation time need to be optimized for maximum yield.

3. Purification of this compound:

- Monitor the reaction progress using high-performance liquid chromatography (HPLC).

- Upon completion of the reaction, purify the resulting this compound from the reaction mixture using chromatographic techniques such as column chromatography or preparative HPLC.

4. Structural Verification:

- Confirm the identity and purity of the isolated this compound using liquid chromatography/mass spectrometry (LC/MS), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[2]

Structural Elucidation

The definitive structure of this compound as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside was determined through a combination of spectroscopic techniques.[2]

-

Liquid Chromatography/Mass Spectrometry (LC/MS): This technique is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which aids in structural identification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This allows for the precise determination of the connectivity of atoms and the stereochemistry of the glycosidic linkages.[5]

Quantitative Data

While specific quantitative data for the enzymatic synthesis of this compound is not extensively available in the literature, the following table summarizes the known properties of this compound and related quantitative information on flavonols in tea seeds.

| Parameter | Value/Range | Source |

| This compound Properties | ||

| Molecular Formula | C₂₆H₂₈O₁₅ | [3] |

| Molecular Weight | 580.5 g/mol | [3] |

| PubChem CID | 44566720 | [3] |

| Flavonol Content in Camellia sinensis Seeds | ||

| Total Phenolic Concentration in Seed Oil | 20.56 to 88.56 µg/g | [6] |

| Phenolic Acids | 76.2 - 90.4% of total phenolics | [6] |

| Catechins | 2.1 - 9.7% of total phenolics | [6] |

| Other Flavonoids | 4.2 - 17.8% of total phenolics | [6] |

| Tea Seed Oil Yield | ||

| Supercritical CO₂ Extraction | 29.2 ± 0.6% | [7] |

| Soxhlet Extraction | 25.3 ± 1.0% | [7] |

Inferred Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, extensive research on its aglycone, kaempferol, and other kaempferol glycosides provides a strong basis for inferring its potential therapeutic effects. The primary activities are believed to be anti-inflammatory and antioxidant.[8][9]

Anti-Inflammatory Activity

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][10]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Kaempferol has been demonstrated to inhibit the activation of NF-κB.[9] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. By stabilizing IκB, kaempferol prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[9][10]

Caption: Inferred inhibition of the NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, is another critical pathway in inflammation.[10] Kaempferol glycosides have been shown to suppress the phosphorylation of these MAPKs, thereby inhibiting the downstream inflammatory response.[1][3]

Caption: Inferred modulation of the MAPK signaling pathway by this compound.

Antioxidant Activity

Kaempferol and its derivatives are potent antioxidants.[11] Their antioxidant effects are mediated, in part, by the activation of the Nrf2-ARE signaling pathway.[12]

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its interaction with the antioxidant response element (ARE).[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like kaempferol, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]

Caption: Inferred activation of the Nrf2-ARE antioxidant pathway by this compound.

Experimental Workflows

The study of this compound and its potential therapeutic applications would follow a logical experimental workflow, from isolation to in vivo testing.

Caption: A logical experimental workflow for the study of this compound.

Conclusion

The novel enzymatic synthesis of this compound has opened up new avenues for the investigation of this kaempferol glycoside. While direct research into its biological effects is still in its early stages, the extensive data on its aglycone, kaempferol, strongly suggests that this compound possesses significant anti-inflammatory and antioxidant properties. The modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2 is likely central to these effects. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of the current understanding of this compound. Further research is warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel synthesis of this compound by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effect of kaempferol glycosides isolated from Cedrela odorata L. leaves in albino mice: involvement of Raf/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Profiling and quantification of phenolic compounds in Camellia seed oils: Natural tea polyphenols in vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid Composition and Antioxidant Activity of Tea (Camellia sinensis L.) Seed Oil Extracted by Optimized Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction [mdpi.com]

A Technical Guide to the Natural Sources of Leucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside, a kaempferol glycoside with potential biological activity, is a flavonoid compound of interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the known natural sources of this compound, with a primary focus on its synthesis from Camellia sinensis (tea) seed extract. The document details the enzymatic conversion of the precursor, Camelliaside B, into this compound. While quantitative data on this compound concentrations in raw plant materials are not extensively documented in current literature, this guide presents the available information on its sources. Furthermore, it outlines a detailed experimental protocol for the laboratory-scale synthesis and isolation of this compound. In the absence of direct studies on the specific signaling pathways of this compound, this guide explores the well-documented anti-inflammatory and antioxidant pathways of a structurally analogous compound, Kaempferol-3-O-β-d-glucuronate, providing a plausible framework for the biological activity of this compound.

Natural Sources of this compound

This compound has been identified in several plant species. The most well-documented and practical source for obtaining this compound is through the enzymatic modification of a precursor found in the seeds of Camellia sinensis. Other plants have also been reported to contain this compound, although detailed information on extraction and quantification from these sources is limited.

| Plant Species | Part of Plant | Compound Type | Notes |

| Camellia sinensis (Tea) | Seeds | Precursor (Camelliaside B) | This compound is synthesized via enzymatic hydrolysis of Camelliaside B from tea seed extract[1]. |

| Spiranthes vernalis | Not specified | This compound | Presence of this compound has been reported. |

| Aesculus chinensis (Chinese horse chestnut) | Not specified | This compound | Presence of this compound has been reported. |

| Kitaibelia vitifolia | Flowers | This compound | Isolated from the flowers of the plant. |

Experimental Protocol: Enzymatic Synthesis of this compound from Camellia sinensis Seed Extract

The following protocol is a comprehensive methodology for the synthesis of this compound from tea seed extract, based on the established enzymatic hydrolysis of Camelliaside B[1].

2.1. Materials and Reagents

-

Dried Camellia sinensis seeds

-

Tea Seed Extract (TSE) containing Camelliaside A and B

-

Commercial enzyme complex with β-xylosidase and α-rhamnosidase activity (e.g., Pectinex® Ultra SP-L)

-

Deionized water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

2.2. Workflow for this compound Synthesis and Isolation

2.3. Step-by-Step Procedure

-

Preparation of Tea Seed Extract (TSE):

-

Grind dried Camellia sinensis seeds into a fine powder.

-

Perform an extraction with an appropriate solvent (e.g., 70% ethanol) to obtain a crude extract rich in flavonol triglycosides, including Camelliaside A and Camelliaside B.

-

Concentrate the extract under reduced pressure to yield the crude TSE.

-

-

Enzymatic Hydrolysis:

-

Dissolve the TSE in a suitable buffer solution (e.g., citrate buffer, pH 5.0).

-

Add the commercial enzyme complex (e.g., Pectinex® Ultra SP-L) to the TSE solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 (w/w) can be used.

-

Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation for a predetermined period (e.g., 24-48 hours).

-

Monitor the reaction progress periodically using HPLC to observe the conversion of Camelliaside B to this compound.

-

Terminate the enzymatic reaction by heating the mixture (e.g., to 90°C for 10 minutes) to denature the enzymes.

-

-

Purification of this compound:

-

Centrifuge the reaction mixture to remove any precipitated material.

-

Subject the supernatant to Solid Phase Extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the flavonoid fraction with methanol.

-

Further purify the this compound from the flavonoid fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient elution with water (containing 0.1% formic acid) and acetonitrile is typically employed.

-

Collect the fractions corresponding to the this compound peak.

-

-

Structural Confirmation:

-

Confirm the identity and purity of the isolated this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight.

-

Perform structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Potential Signaling Pathways of this compound

Direct research on the specific signaling pathways modulated by this compound is limited. However, based on the biological activities of structurally similar kaempferol glycosides, such as Kaempferol-3-O-β-d-glucuronate, this compound is likely to exhibit anti-inflammatory and antioxidant properties. The following sections describe the signaling pathways associated with these activities, which can serve as a strong predictive model for this compound's mechanism of action[2].

3.1. Anti-Inflammatory Activity: MAPK/NF-κB Signaling Pathway

In response to inflammatory stimuli like lipopolysaccharide (LPS), the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are activated, leading to the production of pro-inflammatory mediators. Kaempferol glycosides have been shown to inhibit this cascade.

3.2. Antioxidant Activity: Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Kaempferol glycosides can activate this pathway, leading to the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1).

Conclusion

This compound is a naturally derived flavonoid that can be reliably synthesized from a readily available precursor in Camellia sinensis seeds. This guide provides a foundational protocol for its production and purification. While further research is needed to quantify this compound in its various natural sources and to elucidate its specific biological mechanisms, the established activities of structurally similar compounds strongly suggest its potential as an anti-inflammatory and antioxidant agent. The signaling pathways presented herein offer a robust starting point for investigating the pharmacological properties of this compound in drug discovery and development.

References

- 1. Novel synthesis of this compound by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Leucoside Conundrum: A Technical Guide to Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

The term "leucoside" presents a fascinating case of chemical ambiguity in natural product literature. While not a uniquely defined compound, it is most frequently associated with a specific flavonoid glycoside. However, related nomenclature appears in the context of phenylethanoid glycosides, and the genus from which the name is likely derived, Leucosceptrum, is a rich source of complex terpenoids. This guide provides an in-depth exploration of the biosynthetic pathways for the primary chemical classes associated with the term "this compound," with a focus on the core flavonoid pathway. It is designed to equip researchers, scientists, and drug development professionals with the detailed biochemical knowledge, quantitative data, and experimental methodologies required for further investigation and application.

Defining "this compound": A Multifaceted Identity

Initial analysis of chemical databases and literature reveals that "this compound" is most concretely identified as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside , a flavonoid glycoside. This structure consists of a kaempferol aglycone linked to a disaccharide chain.

However, the landscape is complicated by the existence of compounds like leucosceptoside A , which is mentioned in the context of the verbascoside (also known as acteoside) biosynthesis pathway. Verbascoside is a phenylethanoid glycoside, a distinct class of compounds with a different biosynthetic origin from flavonoids.

Furthermore, the plant genus Leucosceptrum, particularly Leucosceptrum canum, is renowned for its diverse and structurally complex diterpenoids and sesterterpenoids. While none are explicitly named "this compound," the association of the genus with unique secondary metabolites warrants their consideration in a comprehensive overview.

Given the available data, this guide will focus primarily on the well-established biosynthesis of the flavonoid this compound, while also providing a concise overview of the phenylethanoid glycoside pathway to address the related nomenclature.

The Core Pathway: Biosynthesis of Flavonoid this compound

The biosynthesis of flavonoid glycosides is a well-characterized pathway that begins with primary metabolism and branches through the general phenylpropanoid pathway before entering the flavonoid-specific branch.

The Phenylpropanoid Pathway: Building the Precursors

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three core enzymatic steps, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a critical branch-point intermediate.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Core Phenylpropanoid Pathway.

Flavonoid Biosynthesis: Constructing the Kaempferol Aglycone

The formation of the kaempferol backbone from 4-coumaroyl-CoA is a multi-step process involving a series of characteristic enzymes of the flavonoid pathway.

-

Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction proceeds through a polyketide intermediate that cyclizes to form the characteristic chalcone structure.

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone. This step establishes the core heterocyclic C-ring of the flavonoid skeleton.

-

Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates (2S)-naringenin at the C-3 position to form dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): This enzyme, a cytochrome P450 monooxygenase, can hydroxylate dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin. While not directly on the path to kaempferol, its activity represents a key branch point leading to other classes of flavonoids.

-

Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydrokaempferol, converting it into the flavonol, kaempferol.

Kaempferol Biosynthesis Pathway.

Glycosylation: The Final Step to this compound

The final stage in this compound biosynthesis is the attachment of sugar moieties to the kaempferol aglycone. This is carried out by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated UDP-sugar donor to the flavonoid. The formation of this compound (kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside) involves a two-step glycosylation at the 3-hydroxyl group:

-

Glucosylation: A UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-glucoside (astragalin).

-

Xylosylation: A second, specific UGT transfers a xylose molecule from UDP-xylose to the 2-hydroxyl group of the previously attached glucose, forming the final this compound product.

The specific UGTs responsible for these precise steps are species-dependent and require experimental characterization.

Quantitative Data on Flavonoid Biosynthesis Enzymes

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its enzymes. The following table summarizes representative kinetic data for key enzymes in the pathway, compiled from various plant species.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism |

| Chalcone Synthase (CHS) | 4-Coumaroyl-CoA | 1.8 - 2.5 | 1.7 - 2.1 | Medicago sativa |

| Malonyl-CoA | 3.5 - 30 | - | Petroselinum crispum | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 1 - 112 | 9.2 - 69.4 | Various |

| Flavonol Synthase (FLS) | Dihydrokaempferol | 15 - 50 | 0.1 - 1.0 | Petunia hybrida, Citrus unshiu |

Note: Kinetic parameters can vary significantly based on the source organism, assay conditions, and recombinant protein expression system.

Experimental Protocols

Elucidating the this compound biosynthesis pathway relies on a combination of molecular, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize a candidate enzyme (e.g., a UGT) in the this compound pathway.

Methodology:

-

Gene Isolation and Cloning:

-

Isolate total RNA from a this compound-producing plant tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target gene ORF using PCR with specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET for E. coli or pYES for yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

Harvest cells by centrifugation and lyse them to release the protein.

-

-

Protein Purification:

-

If using a tagged protein (e.g., His-tag), purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Assess purity using SDS-PAGE.

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., kaempferol and UDP-glucose), and a suitable buffer.

-

Incubate at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding methanol).

-

Analyze the reaction products by HPLC or LC-MS to confirm the formation of the expected glycosylated flavonoid.

-

-

Kinetic Analysis:

-

Perform enzyme assays with varying substrate concentrations.

-

Determine initial reaction velocities.

-

Calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.

-

Workflow for enzyme characterization.

Analysis of Flavonoids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and its precursors in a plant extract.

Methodology:

-

Sample Preparation:

-

Grind freeze-dried plant tissue to a fine powder.

-

Extract with a suitable solvent (e.g., 80% methanol) using sonication or shaking.

-

Centrifuge the mixture and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 30-60 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for flavonoids (e.g., 280 nm, 350 nm) or a Diode Array Detector (DAD) to scan multiple wavelengths.

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of this compound at several known concentrations.

-

Inject the standards and the plant extracts onto the HPLC system.

-

Identify the this compound peak in the extracts by comparing the retention time with the standard.

-

Calculate the concentration of this compound in the extracts based on the peak area and the calibration curve.

-

The Phenylethanoid Glycoside Pathway: The Case of Leucosceptoside A

As mentioned, "leucosceptoside A" is associated with the biosynthesis of verbascoside, a phenylethanoid glycoside. This pathway also originates from the shikimate pathway but follows a different route.

The core of verbascoside is formed from two aromatic precursors derived from L-phenylalanine and L-tyrosine. The L-phenylalanine-derived portion is converted to caffeoyl-CoA via the phenylpropanoid pathway. The L-tyrosine is converted to hydroxytyrosol. These two components, along with a central glucose and a rhamnose moiety, are assembled through a series of enzymatic reactions including hydroxylations, glycosylations, and acylations. The specific steps leading to leucosceptoside A within this pathway are not as well-defined as the core flavonoid pathway but it represents a distinct biosynthetic route.

Conclusion

The biosynthesis of "this compound" is a topic that requires careful definition of the target molecule. By focusing on the most well-documented structure, kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside, a clear and detailed biosynthetic pathway can be delineated. This pathway, rooted in primary metabolism and branching through the phenylpropanoid and flavonoid-specific pathways, is a testament to the intricate and modular nature of plant secondary metabolism. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers to further explore, and potentially engineer, the production of these and other valuable flavonoid compounds. Understanding the alternative biosynthetic routes, such as the phenylethanoid glycoside pathway, is also crucial for a comprehensive appreciation of the chemical diversity found in plants.

An In-Depth Technical Guide to the Physical and Chemical Properties of Leucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoside is a naturally occurring flavonoid glycoside, specifically a kaempferol 3-O-sambubioside, that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its likely biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a yellow, powdered substance.[1] Its core structure consists of the flavonol kaempferol linked to a disaccharide. The detailed physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 27661-51-4 | [1] |

| Appearance | Yellow powder | [1] |

| Purity | ≥90% (LC/MS-UV) to 99.10% | [1][2][3][4] |

| Source | The herbs of Aesculus L., Tea Seed Extract | [1] |

Table 2: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H28O15 | [2][5] |

| Molecular Weight | 580.49 g/mol - 580.5 g/mol | [1][2][5] |

| SMILES String | OC1=CC(O)=C(C(C(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O[C@@H]3OC--INVALID-LINK----INVALID-LINK--[C@H]3O)=C(C4=CC=C(O)C=C4)O5)=O)C5=C1 | [3][4] |

| InChI Key | RXAXTTGJEMODPY-CJNLAGEVSA-N | [3][4] |

Table 3: Solubility and Storage of this compound

| Property | Details | Source |

| Solubility | DMSO (1 mg/mL to 100 mg/mL with ultrasonic), Pyridine, Methanol, Ethanol | [1][2][3][4][6] |

| Storage Temperature | -20°C or 2-8°C | [1][3][4][6] |

| Stability | Can be stored for up to 24 months at 2-8°C | [1] |

Experimental Protocols

Isolation of this compound by Enzymatic Hydrolysis

Pure this compound can be prepared from tea seed extract through enzymatic partial hydrolysis. This method selectively cleaves specific glycosidic bonds to yield this compound.[1][7]

Materials:

-

Tea Seed Extract (TSE) containing camelliaside B

-

Pectinex® Ultra SP-L enzyme complex

-

Deionized water

-

Appropriate buffer solution for the enzyme

-

Quenching agent (e.g., heat or chemical inhibitor)

-

Chromatography equipment (e.g., HPLC) for purification

Protocol:

-

Dissolve Tea Seed Extract: Prepare a solution of TSE in the appropriate enzyme buffer.

-

Enzymatic Reaction: Add the Pectinex® Ultra SP-L enzyme to the TSE solution. The reaction selectively hydrolyzes the rhamnosyl moiety of camelliaside B.

-

Incubation: Incubate the reaction mixture under optimal conditions for the enzyme (temperature and pH).

-

Reaction Quenching: Stop the enzymatic reaction by heat inactivation or by adding a chemical inhibitor.

-

Purification: Purify the resulting mixture using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

-

Verification: Confirm the identity and purity of the isolated this compound using analytical techniques like LC/MS and NMR.

References

- 1. Novel synthesis of this compound by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analesranf.com [analesranf.com]

- 3. Leukocyte Production of Inflammatory Mediators Is Inhibited by the Antioxidants Phloretin, Silymarin, Hesperetin, and Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of non-steroidal anti-inflammatory drugs on human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Aspirin - Wikipedia [en.wikipedia.org]

Leucoside and its Kaempferol Glycoside Lineage: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Leucoside, a naturally occurring flavonoid, and its relationship within the broader class of kaempferol glycosides. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, biological activities, and experimental methodologies associated with these compounds. Due to the limited availability of specific data for this compound, this guide incorporates data and protocols from structurally similar and well-researched kaempferol glycosides to provide a representative and comprehensive overview.

Introduction to this compound and Kaempferol Glycosides

This compound (CAS 27661-51-4) is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] Structurally, it is a derivative of kaempferol, a flavonol known for its broad spectrum of biological activities. This compound is specifically identified as kaempferol 3-sambubioside.[2] Flavonoids, including kaempferol and its glycosides, are of significant interest to the scientific community due to their potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer properties.[3][4]

Kaempferol itself is a polyhydroxy flavonoid with a characteristic C6-C3-C6 backbone. In nature, it predominantly exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties.[3] The type, number, and position of these sugar units give rise to a vast array of kaempferol glycosides, each with potentially unique physicochemical and biological properties. The glycosylation of kaempferol is a crucial factor influencing its bioavailability and mechanism of action.[5] This guide will delve into the known attributes of this compound and its chemical relatives, providing a foundation for future research and development.

Quantitative Biological Activity Data

While specific quantitative biological activity data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related and well-characterized kaempferol glycosides. This data provides a valuable reference for predicting the potential bioactivities of this compound and for designing future experimental studies.

Table 1: Antioxidant Activity of Representative Kaempferol Glycosides

| Compound | Assay | IC50 Value | Reference |

| Kaempferol-3-O-glucoside | DPPH radical scavenging | 13.41 ± 0.64 µg/mL | [6] |

| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | DPPH radical scavenging | 14.6 µg/mL | [1] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH radical scavenging | 28.61 µM | [5] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | DPPH radical scavenging | 36.93 µM | [5] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | Peroxynitrite (ONOO-) scavenging | 9.79 µM | [5] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Peroxynitrite (ONOO-) scavenging | 11.40 µM | [5] |

Table 2: Anti-inflammatory Activity of Representative Kaempferol Glycosides

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| Kaempferol-3-O-β-rutinoside | RAW264.7 macrophages | Nitric Oxide (NO) Production | >50% inhibition | 300 µM | [7] |

| Kaempferol-3-O-glucorhamnoside | RAW macrophages | Inflammatory Cytokine Expression (TNF-α, IL-6, IL-1β) | Suppression | Not specified | [5] |

| Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside | RAW 264.7 cells | NO, PGE2, TNF-α, IL-1β, IL-6 Secretion | Inhibition | 1.25, 2.5, and 5 µM | [7] |

Table 3: Anticancer Activity of Representative Kaempferol Glycosides

| Compound | Cell Line | Activity | IC50 Value / Effect | Reference |

| Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) | Ehrlich ascites carcinoma (EAC) cells (in vivo) | Cell growth inhibition | 70.89 ± 6.62% at 50 mg/kg | [1] |

| Kaempferol-3-O-rutinoside | Lung adenocarcinoma A549 cells | Apoptosis | Effective triggering | Not specified |

| Kaempferol glycosides from Brassica juncea | HCT-116 (colon cancer) | Cytotoxicity | IC50 = 114.1 µg/mL (water extract) | [5] |

| Kaempferol glycosides from Brassica juncea | HCT-116 (colon cancer) | Cytotoxicity | IC50 = 164.5 µg/mL (ethanol extract) | [5] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of kaempferol glycosides. These protocols are based on established methods and can be adapted for the study of this compound.

Isolation and Purification of Kaempferol Glycosides from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of kaempferol glycosides from a plant source.

Workflow for Isolation and Purification

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol-3- O-rutinoside, a flavone derived from Tetrastigma hemsleyanum, suppresses lung adenocarcinoma via the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying Leucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, extraction, and analysis of Leucoside, a naturally occurring flavonoid glycoside, from plant sources. This document outlines detailed experimental protocols, data presentation for key analytical techniques, and insights into its potential biological activities and associated signaling pathways.

Introduction to this compound

This compound, chemically known as kaempferol 3-O-β-xylopyranosyl (1→2)-β-glucopyranoside, is a flavonoid glycoside found in various plant species. As a derivative of the flavonol kaempferol, this compound is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development. The accurate identification and quantification of this compound in plant extracts are crucial first steps in harnessing its therapeutic potential.

Physicochemical and Spectroscopic Data

Accurate identification of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H28O15 |

| Molecular Weight | 580.5 g/mol |

| Class | Flavonoid Glycoside |

| Aglycone | Kaempferol |

| Sugar Moieties | Xylose, Glucose |

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

Note: The following data is based on closely related kaempferol glycosides and predictive models. Explicitly assigned experimental data for this compound was not available in the reviewed literature. Researchers should confirm these assignments with their own experimental data.

| Position | δC (ppm) | δH (ppm) |

| Kaempferol Moiety | ||

| 2 | 158.5 | |

| 3 | 135.0 | |

| 4 | 179.0 | |

| 5 | 162.5 | |

| 6 | 99.8 | 6.21 (d, J=2.0 Hz) |

| 7 | 165.0 | |

| 8 | 94.7 | 6.41 (d, J=2.0 Hz) |

| 9 | 159.0 | |

| 10 | 105.5 | |

| 1' | 122.5 | |

| 2' | 131.0 | 8.05 (d, J=8.8 Hz) |

| 3' | 116.0 | 6.90 (d, J=8.8 Hz) |

| 4' | 161.0 | |

| 5' | 116.0 | 6.90 (d, J=8.8 Hz) |

| 6' | 131.0 | 8.05 (d, J=8.8 Hz) |

| Glucose Moiety | ||

| 1'' | 103.0 | 5.70 (d, J=7.8 Hz) |

| 2'' | 83.0 | 3.65 (m) |

| 3'' | 78.0 | 3.55 (m) |

| 4'' | 71.5 | 3.45 (m) |

| 5'' | 78.5 | 3.50 (m) |

| 6'' | 62.5 | 3.75 (m), 3.90 (m) |

| Xylose Moiety | ||

| 1''' | 105.0 | 4.50 (d, J=7.5 Hz) |

| 2''' | 75.0 | 3.30 (m) |

| 3''' | 77.5 | 3.40 (m) |

| 4''' | 71.0 | 3.60 (m) |

| 5''' | 67.0 | 3.25 (m), 3.85 (m) |

Table 3: Mass Spectrometry (ESI-MS/MS) Fragmentation Data for this compound

Note: The fragmentation pattern is predicted based on the general fragmentation of flavonoid glycosides. The [M-H]⁻ ion is expected to be the precursor ion in negative ion mode.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity of Neutral Loss |

| 579.13 [M-H]⁻ | 447.09 | Loss of Xylose (132 Da) |

| 579.13 [M-H]⁻ | 285.04 | Loss of Xylosyl-Glucose (294 Da) - Aglycone |

| 447.09 | 285.04 | Loss of Glucose (162 Da) |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol provides a general procedure for the extraction and isolation of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

-

Dried and powdered plant material

-

Methanol (80%)

-

n-Hexane

-

Ethyl acetate

-

Water (deionized)

-

Rotary evaporator

-

Column chromatography setup (Silica gel or Sephadex LH-20)

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Extraction:

-

Macerate the powdered plant material with 80% methanol at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and repeat the extraction process with the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane to remove nonpolar compounds like chlorophylls and lipids.

-

Further partition the aqueous layer with ethyl acetate to extract flavonoids and other moderately polar compounds.

-

The this compound is expected to be enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with an appropriate non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with the initial non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate and then methanol).

-

Collect fractions and monitor them by TLC.

-

-

TLC Analysis:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water in a ratio of 8:2:0.2).

-

Visualize the spots under a UV lamp. Flavonoids typically appear as dark spots at 254 nm and may fluoresce at 366 nm after spraying with a visualizing agent like natural product-polyethylene glycol (NP/PEG) reagent.

-

-

Purification:

-

Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available).

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

-

The purified this compound can be obtained after evaporation of the solvent.

-

Caption: Workflow for the extraction and isolation of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol outlines a general HPLC-UV method for the quantification of this compound. Method validation is essential for accurate and reliable results.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-30 min: 10-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm or 350 nm (characteristic absorbance maxima for kaempferol glycosides).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard (if available) or a related kaempferol glycoside in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the purified extract or isolated compound in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Caption: Workflow for HPLC-UV analysis of this compound.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, research on structurally similar kaempferol glycosides, such as kaempferol-3-O-β-d-glucuronate (K3G), provides valuable insights into its potential biological activities.[1][2][3] These compounds have demonstrated significant anti-inflammatory and antioxidant effects, which are likely mediated through the modulation of key signaling pathways.[1][2][3][4][5][6]

Anti-Inflammatory Activity: Inhibition of MAPK and NF-κB Pathways

Inflammatory responses are often triggered by stimuli like lipopolysaccharides (LPS), which activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3] Kaempferol and its glycosides have been shown to suppress these pathways.[4][5]

-

MAPK Pathway: this compound may inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38. This would, in turn, reduce the activation of downstream transcription factors.

-

NF-κB Pathway: By inhibiting the MAPK pathway, this compound could prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[1][2][3]

Caption: Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway

The antioxidant effects of flavonoids are often mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]

-

Nrf2 Activation: this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm.

-

Nuclear Translocation and Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1) and others, which help to mitigate oxidative stress by neutralizing reactive oxygen species (ROS).[1][2]

Caption: Potential antioxidant mechanism of this compound.

Conclusion

This technical guide provides a foundational framework for the identification and analysis of this compound in plant extracts. The detailed protocols for extraction, isolation, and HPLC analysis serve as a practical resource for researchers. While specific spectroscopic data for this compound requires further experimental confirmation, the provided information for related compounds offers a valuable starting point. The exploration of potential signaling pathways, based on current knowledge of similar flavonoid glycosides, highlights the promising anti-inflammatory and antioxidant activities of this compound, warranting further investigation into its therapeutic applications. As research in this area progresses, it is anticipated that a more complete understanding of this compound's properties and mechanisms of action will emerge, paving the way for its potential use in novel drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Leucoside: A Technical Overview of its Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, its physicochemical properties, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and alternative names for this compound is provided in Table 1. These include its systematic IUPAC name, CAS registry number, and other commonly used identifiers.

Table 1: Synonyms and Alternative Names for this compound

| Type of Name | Name |

| Common Name | This compound |

| Systematic Name | Kaempferol 3-O-β-D-xylopyranosyl(1→2)-β-D-glucopyranoside |

| IUPAC Name | 3-[[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

| CAS Registry Number | 27661-51-4 |

| Other Names | Kaempferol 3-O-β-xylopyranosyl (1 → 2)-β-glucopyranoside |

Physicochemical Properties

This compound is a glycoside derivative of the flavonol kaempferol. The attachment of the disaccharide (xylose and glucose) moiety significantly influences its solubility and bioavailability. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H28O15 |

| Molecular Weight | 580.49 g/mol |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |

Biological Activities and Potential Therapeutic Applications

While research specifically focused on this compound is still emerging, the biological activities of its aglycone, kaempferol, and related kaempferol glycosides are well-documented. These compounds are known to possess a range of pharmacological effects, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Flavonoids, including kaempferol and its glycosides, are potent antioxidants. Their ability to scavenge free radicals and chelate metal ions helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. While specific IC50 values for this compound are not yet widely reported in the literature, related kaempferol glycosides have demonstrated significant antioxidant potential in these assays.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide array of diseases. Kaempferol and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key area of investigation is their ability to modulate inflammatory signaling pathways.

Potential Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, based on the known activities of kaempferol and other flavonoids, it is hypothesized that this compound may influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to isolate, identify, and characterize the biological activities of this compound.

Enzymatic Synthesis and Isolation of this compound from Tea Seed Extract

A novel method for the synthesis of this compound involves the enzymatic hydrolysis of camelliaside B, a flavonol triglycoside found in tea seed extract.[1]

Materials:

-

Tea Seed Extract (TSE)

-

Pectinex® Ultra SP-L enzyme complex

-

Silica gel for column chromatography

-

Sephadex LH-20 for column chromatography

-

HPLC system with a C18 column

-

Solvents: n-hexane, chloroform, ethyl acetate, n-butanol, methanol, water

Procedure:

-

Extraction and Fractionation: The dried tea seeds are extracted with methanol. The concentrated methanol extract is then suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol fraction, rich in flavonol glycosides, is used for further steps.

-

Isolation of Camelliaside B: The n-butanol fraction is subjected to silica gel column chromatography followed by Sephadex LH-20 column chromatography to isolate camelliaside B.

-

Enzymatic Hydrolysis: Isolated camelliaside B is dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) and incubated with Pectinex® Ultra SP-L at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 24 hours). The enzyme selectively hydrolyzes the terminal rhamnosyl moiety of camelliaside B.

-

Purification of this compound: The reaction mixture is partitioned with ethyl acetate. The ethyl acetate layer, containing the hydrolyzed product, is concentrated and then purified using preparative HPLC on a C18 column to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Caption: Workflow for the enzymatic synthesis and isolation of this compound.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

-

Prepare a stock solution of ascorbic acid in methanol and a corresponding series of dilutions.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Protocol:

-

To each well of a 96-well plate, add a specific volume of the this compound or ascorbic acid dilutions.

-

Add the DPPH solution to each well.

-

For the blank, add methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound in various antioxidant and anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, in relevant cell models.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases associated with oxidative stress and inflammation.

-

Bioavailability and Pharmacokinetics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.

Conclusion

This compound is a flavonoid glycoside with potential as a therapeutic agent, likely owing to its antioxidant and anti-inflammatory properties. This technical guide has provided a consolidated resource on its nomenclature, physicochemical characteristics, and a framework for its isolation and biological evaluation. Continued research into its specific mechanisms of action and in vivo efficacy will be crucial in realizing its full therapeutic potential.

References

The Biological Origin of Kaempferol 3-O-sambubioside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sambubioside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, natural sources, and the regulatory mechanisms governing its production in plants. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and structural elucidation of kaempferol 3-O-sambubioside, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites ubiquitously found in plants, known for their wide range of biological activities. Among these, kaempferol, a flavonol aglycone, and its glycosidic derivatives are of particular importance due to their antioxidant, anti-inflammatory, and potential anti-cancer properties. Glycosylation, the enzymatic attachment of sugar moieties to the aglycone, significantly influences the solubility, stability, and bioavailability of these compounds.

Kaempferol 3-O-sambubioside is a specific glycoside of kaempferol where a sambubiose disaccharide (β-D-xylopyranosyl-(1→2)-D-glucose) is attached to the 3-hydroxyl group of the kaempferol backbone. Recent studies have highlighted its gastroprotective effects, making it a promising candidate for further pharmacological investigation and potential therapeutic application. A thorough understanding of its biological origin is paramount for its sustainable sourcing, biotechnological production, and the development of novel therapeutic agents.

Biosynthesis of Kaempferol 3-O-sambubioside

The biosynthesis of kaempferol 3-O-sambubioside is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by the synthesis of the specific sambubiose sugar moiety and its subsequent attachment to the kaempferol backbone by glycosyltransferases.

The Phenylpropanoid Pathway: Synthesis of the Kaempferol Aglycone

The formation of the kaempferol scaffold originates from the amino acid L-phenylalanine. A series of enzymatic reactions, as depicted below, leads to the production of dihydrokaempferol, which is then oxidized to kaempferol.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumaroyl:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3H: Flavanone 3-hydroxylase

-

FLS: Flavonol synthase

Formation of the Sambubiose Moiety and Glycosylation

The sambubiose disaccharide consists of a xylose molecule linked to a glucose molecule. In the cell, these sugars are activated as UDP-sugars (UDP-glucose and UDP-xylose) before being utilized by glycosyltransferases. The biosynthesis of these activated sugar donors is a fundamental process in plant carbohydrate metabolism.

The final step in the formation of kaempferol 3-O-sambubioside is the transfer of the sambubiose moiety from a UDP-sugar donor to the 3-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes responsible is known, the specific UGT that synthesizes the sambubiose disaccharide and attaches it to kaempferol has not yet been definitively characterized. Flavonoid UGTs are known for their potential substrate promiscuity, meaning a single enzyme may be capable of glycosylating multiple flavonoid substrates with various sugars.

Natural Occurrence and Quantitative Data

Kaempferol 3-O-sambubioside has been identified in several plant species. The most well-documented sources are the flowers of Malvaviscus arboreus and Hibiscus sabdariffa (Roselle).

| Plant Species | Plant Part | Compound | Concentration/Proportion | Reference |

| Malvaviscus arboreus | Flowers | Kaempferol 3-O-sambubioside | 24% of a mixture with Kaempferol 3-O-sophoroside | [1] |

| Malvaviscus arboreus | Flowers | Kaempferol 3-O-sophoroside | 76% of a mixture with Kaempferol 3-O-sambubioside | [1] |

| Hibiscus sabdariffa | Calyces | Kaempferol | Present | [2] |

| Hibiscus sabdariffa | Calyces | Kaempferol glycosides | Present | [2] |

Experimental Protocols